H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2
CAS No.: 119386-39-9
Cat. No.: VC20845914
Molecular Formula: C40H78N18O11
Molecular Weight: 987.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119386-39-9 |
|---|---|
| Molecular Formula | C40H78N18O11 |
| Molecular Weight | 987.2 g/mol |
| IUPAC Name | 2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide |
| Standard InChI | InChI=1S/C40H78N18O11/c1-20(52-36(67)27(14-10-18-50-40(47)48)56-37(68)25(12-6-8-16-42)55-34(65)24(43)11-5-7-15-41)31(62)51-21(2)32(63)54-26(13-9-17-49-39(45)46)35(66)53-22(3)33(64)58-29(23(4)60)38(69)57-28(19-59)30(44)61/h20-29,59-60H,5-19,41-43H2,1-4H3,(H2,44,61)(H,51,62)(H,52,67)(H,53,66)(H,54,63)(H,55,65)(H,56,68)(H,57,69)(H,58,64)(H4,45,46,49)(H4,47,48,50) |
| Standard InChI Key | FDCBNCDCLDMQDU-UHFFFAOYSA-N |
| SMILES | CC(C(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)O |
| Canonical SMILES | CC(C(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)O |
Introduction
Structural Composition and Chemical Properties
Amino Acid Sequence and Terminology
The peptide H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2 consists of a linear sequence of nine amino acids (nonapeptide) with specific terminal modifications. The prefix "H-" denotes a free amino group at the N-terminus, while the suffix "-NH2" indicates C-terminal amidation, which protects the peptide from carboxypeptidase degradation and often enhances its biological activity and stability.
The complete amino acid sequence comprises:
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Lysine (LYS) - Position 1
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Lysine (LYS) - Position 2
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Arginine (ARG) - Position 3
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Alanine (ALA) - Position 4
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Alanine (ALA) - Position 5
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Arginine (ARG) - Position 6
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Alanine (ALA) - Position 7
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Threonine (THR) - Position 8
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Serine (SER) - Position 9
Physicochemical Properties
This peptide exhibits distinctive physicochemical characteristics primarily determined by its amino acid composition. The presence of multiple basic residues (lysine and arginine) confers a net positive charge at physiological pH, influencing its solubility, binding affinity, and biological interactions.
Table 1: Key Physicochemical Properties of H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2
| Property | Value | Contributing Factors |
|---|---|---|
| Molecular Weight | ~1043.23 Da | Sum of constituent amino acids and terminal modifications |
| Net Charge (at pH 7.4) | +5 | Contributed by two lysine and two arginine residues |
| Isoelectric Point (pI) | ~11.2 | High proportion of basic residues |
| Hydrophilicity | High | Presence of charged and polar amino acids |
| Water Solubility | High | Positive charge and hydrophilic residues |
| Stability in Solution | Moderate | C-terminal amidation enhances stability |
| Half-life in Serum | Limited | Susceptible to proteolytic degradation |
Secondary Structure Prediction
The sequence contains a notable balance of charged (LYS, ARG), hydrophobic (ALA), and polar (THR, SER) residues. This composition suggests the peptide may adopt partial secondary structures depending on the environment, though its relatively short length limits extensive folding. In aqueous solutions, the peptide likely exists predominantly in a random coil configuration, while it may adopt more structured conformations when interacting with specific targets or in membrane-mimetic environments.
Biological Significance and Functional Analysis
Structural Homology Analysis
Sequence homology analysis reveals partial similarities with several bioactive peptides, including certain signal transduction modulators and enzyme substrates. The presence of the basic amino acid cluster (LYS-LYS-ARG) at the N-terminus bears resemblance to protease recognition sites and protein-protein interaction motifs in various cellular contexts.
Table 2: Potential Structural Homologies and Functional Implications
| Similar Motif | Source/Context | Potential Functional Relevance |
|---|---|---|
| LYS-LYS-ARG | Nuclear localization signals | Possible nuclear targeting capability |
| ARG-ALA-ALA-ARG | Protein kinase recognition motifs | Potential substrate for specific kinases |
| ALA-THR-SER | Phosphorylation cascades | Possible involvement in signaling pathways |
| Basic cluster with C-terminal amidation | Antimicrobial peptides | Potential membrane interactions |
Research Applications and Experimental Findings
Current Research Applications
The peptide H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2 appears in biochemical research contexts where peptides with similar properties are utilized. While specific literature on this exact sequence is limited, peptides with comparable characteristics have been employed in:
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Cell biology research as tools for investigating cellular uptake and intracellular targeting mechanisms
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Protein-protein interaction studies to elucidate binding parameters and recognition motifs
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Enzyme substrate development for kinase and phosphatase activity assays
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Drug delivery systems leveraging the cell-penetrating properties of positively charged peptides
Comparative Analysis with Similar Peptides
Research involving peptides with structural similarities provides insights into the potential applications of H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2. For instance, the search results reveal related peptide research including "QKRPRRKDTP" and other peptides used in cellular and biochemical studies .
Table 3: Comparative Analysis with Structurally Related Peptides
Synthesis Methods and Purification Strategies
Chemical Synthesis Approaches
The synthesis of H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2 would typically employ solid-phase peptide synthesis (SPPS) methodologies, which are standard for producing research-grade peptides of this length and complexity.
Based on established peptide synthesis protocols referenced in the search results, typical approaches would include:
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Fluorenylmethyloxycarbonyl (Fmoc) chemistry on an appropriate amide resin to achieve C-terminal amidation
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Sequential addition of protected amino acids using coupling reagents such as HBTU/HOBt/DIPEA, as mentioned in search result
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Orthogonal protection strategies for the side chains of lysine, arginine, threonine, and serine
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Cleavage from the resin using trifluoroacetic acid (TFA) mixtures with appropriate scavengers
Purification and Quality Control
Standard purification methods for such peptides include:
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Reverse-phase high-performance liquid chromatography (RP-HPLC)
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Mass spectrometry verification (MALDI-TOF or ESI-MS)
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Amino acid analysis to confirm composition
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Circular dichroism spectroscopy to assess secondary structure tendencies
| Provider Category | Typical Production Scale | Expected Purity | Approximate Price Range |
|---|---|---|---|
| Research Suppliers | 1-10 mg | >95% | $300-600 per mg |
| Custom Synthesis Services | 5-100 mg | >98% | $150-400 per mg |
| Bulk Manufacturers | >100 mg | >95% | $80-200 per mg |
Companies mentioned in the search results that provide similar peptides include TRC, Chem-Impex, and Biorbyt Ltd . Typical pricing for custom synthesized research peptides of similar length and complexity ranges from approximately $75 to $500 per mg, depending on scale and purity requirements.
Analytical Methods for Peptide Characterization
Structural Verification Techniques
For definitive characterization of H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2, several complementary analytical methods would be employed:
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Mass spectrometry to confirm molecular weight and sequence integrity
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Nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis
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Amino acid analysis to verify composition ratios
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Circular dichroism to assess secondary structure propensities
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